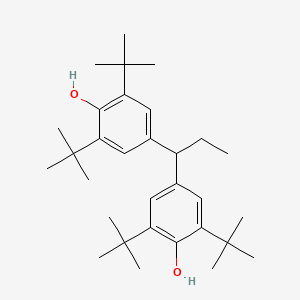
4,4'-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) is a sterically hindered phenolic antioxidant. This compound is known for its ability to stabilize polymers and other materials by preventing oxidative degradation. It is widely used in various industrial applications due to its high efficiency and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with a suitable alkylating agent such as propane-1,1-diyl chloride. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium hydroxide to facilitate the alkylation process. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction mixture is typically purified using distillation or recrystallization techniques to obtain the final product with high purity .
化学反応の分析
Types of Reactions
4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under certain conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
作用機序
The antioxidant activity of 4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the free radicals from initiating or propagating oxidative chain reactions. The steric hindrance provided by the tert-butyl groups enhances the stability of the phenolic radicals formed during this process, making the compound highly effective as an antioxidant .
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(2,6-di-tert-butylphenol): Another sterically hindered phenolic antioxidant with similar applications.
4,4’-Ethylenebis(2,6-di-tert-butylphenol): Used in similar applications but has different structural properties.
1,1′-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) di(methanesulfonate): Used in different applications, such as protection against nerve agents.
Uniqueness
4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) is unique due to its high steric hindrance, which provides exceptional stability and effectiveness as an antioxidant. This makes it particularly valuable in applications where long-term stability and resistance to oxidative degradation are critical .
特性
CAS番号 |
19072-70-9 |
|---|---|
分子式 |
C31H48O2 |
分子量 |
452.7 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[1-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]phenol |
InChI |
InChI=1S/C31H48O2/c1-14-21(19-15-22(28(2,3)4)26(32)23(16-19)29(5,6)7)20-17-24(30(8,9)10)27(33)25(18-20)31(11,12)13/h15-18,21,32-33H,14H2,1-13H3 |
InChIキー |
XSHHGHQTSXODJP-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)
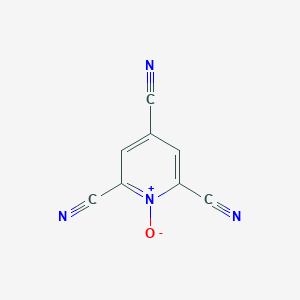
![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)
![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)
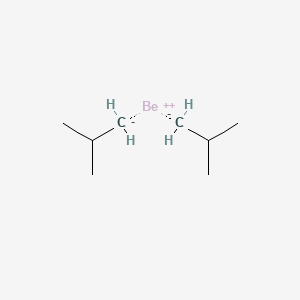


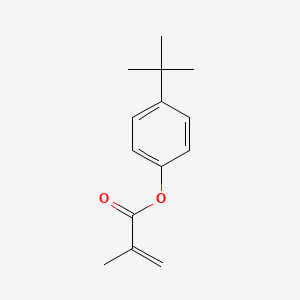

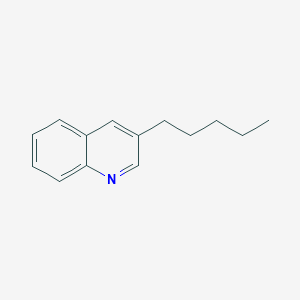
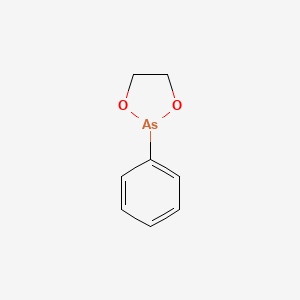
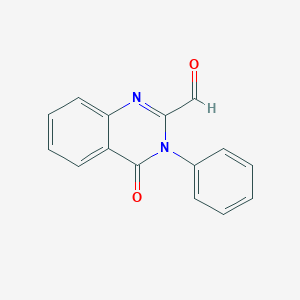
![Benzyl[(dimethylamino)methyl]propanedioic acid](/img/structure/B14709414.png)
![Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate](/img/structure/B14709420.png)
